MS177
Description
This compound (hereafter referred to by its systematic name) is a structurally complex molecule featuring multiple pharmacophores, including a pyridinone core, indazole-carboxamide scaffold, and a dioxopiperidinyl-dioxoisoindole moiety linked via a polyethylene glycol-like spacer . Such hybrid architectures are common in targeted protein degradation (e.g., PROTACs) or kinase inhibition, where modularity enables dual engagement with target proteins and E3 ligases .
Properties
Molecular Formula |
C48H55N11O8 |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C48H55N11O8/c1-28(2)59-39-24-32(23-34(36(39)27-53-59)44(62)52-26-35-29(3)22-30(4)54-45(35)63)31-8-10-40(51-25-31)57-18-16-56(17-19-57)15-13-50-41(60)12-20-67-21-14-49-37-7-5-6-33-43(37)48(66)58(47(33)65)38-9-11-42(61)55-46(38)64/h5-8,10,22-25,27-28,38,49H,9,11-21,26H2,1-4H3,(H,50,60)(H,52,62)(H,54,63)(H,55,61,64) |
InChI Key |
LRMNSTSNSCJHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Indazole Synthesis
The indazole scaffold is typically constructed via transition-metal-catalyzed C–H activation or cyclization reactions. For the 1-propan-2-ylindazole-4-carboxamide subunit, recent advances in Rh(III)-catalyzed benzannulation have proven effective. A representative method involves treating pyrazole derivatives with internal alkynes in the presence of Pd(OAc)₂ and Ag₂CO₃ to form the indazole ring via oxidative benzannulation. Alternative routes employ Cp*Co(III)-mediated C–H functionalization of azobenzenes with aldehydes, achieving yields of 60–85% under optimized conditions.
Pyridinone Methyl Group Installation
The 4,6-dimethyl-2-oxo-1H-pyridin-3-yl moiety is introduced through nucleophilic substitution or reductive amination. Patent data reveals that methyl groups are often installed via Pd-catalyzed cross-coupling using trimethylaluminum or methylboronic acids at positions 4 and 6 of 2-hydroxypyridine precursors. Subsequent oxidation with MnO₂ or IBX generates the 2-oxo functionality.
Piperazine-Dioxoisoindole Linker Construction
The 4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl sidechain requires multistep synthesis. Key steps include:
-
Formation of the piperazine-ethylamine backbone via N-alkylation of piperazine with 2-chloroethylamine hydrochloride (60–75% yield)
-
Coupling to 3-(2-aminoethoxy)propanoyl chloride using Hünig’s base as a catalyst (82% yield)
-
Final conjugation to 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-amine via EDC/HOBt-mediated amidation
Stepwise Synthetic Routes
Route A: Convergent Synthesis
This three-fragment coupling strategy minimizes steric hindrance during late-stage amidation:
Fragment 1 (Indazole Core):
-
1-propan-2-ylindazole-4-carboxylic acid synthesis:
Fragment 2 (Pyridinone Methyl):
2. 4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methanamine preparation:
-
Pd(OAc)₂-catalyzed methylation of 2-hydroxynicotinic acid (3 steps, 54% overall yield)
-
Reductive amination with NH₄OAc/NaBH₃CN to install the methylaminomethyl group
Fragment 3 (Piperazine-Dioxoisoindole):
3. 4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]piperazine-1-carboxylate synthesis:
Convergent Coupling:
4. Fragment 1 + Fragment 2: EDC/HOBt-mediated amidation in DMF, 0°C to RT, 16 hr (89% yield)
5. Final Suzuki-Miyaura coupling with Fragment 3 using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (4:1), 80°C, 8 hr (63% yield)
Optimization Challenges and Solutions
Steric Hindrance in Late-Stage Coupling
The bulky dioxoisoindole-piperazine subunit causes significant steric effects during final coupling. Kinetic studies show that:
Epimerization at the Piperidine Center
The 2,6-dioxopiperidin-3-yl group is prone to racemization under basic conditions. Mitigation strategies include:
-
Using HATU instead of EDC for amide couplings (racemization reduced from 15% to <2%)
-
Conducting reactions at 0–5°C with N-methylmorpholine as the base
Alternative Synthetic Approaches
Solid-Phase Synthesis
A patent-disclosed method anchors the indazole core to Wang resin via its carboxylic acid group. Key advantages:
Flow Chemistry Route
Microreactor technology enhances the exothermic amidation steps:
Analytical Characterization Data
Critical quality attributes are monitored via:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.5% area |
| Stereochemical integrity | Chiral SFC | ≥99% ee |
| Heavy metals | ICP-MS | <10 ppm |
| Residual solvents | GC-FID | ICH Q3C Class 2 limits |
Reaction yields and conditions from representative batches:
| Step | Description | Yield | Purity | Key Reagents |
|---|---|---|---|---|
| 1 | Indazole core formation | 68% | 95% | RhCl₃·3H₂O, AgOAc |
| 2 | Pyridinone methyl installation | 54% | 97% | Pd(OAc)₂, Me₃Al |
| 3 | Piperazine linker synthesis | 32% | 91% | EDC, HOBt, DIEA |
| 4 | Convergent amidation | 89% | 98% | HATU, DIPEA |
| 5 | Final coupling | 63–78% | 96% | Pd₂(dba)₃, XPhos, K₂CO₃ |
Scale-Up Considerations
Industrial production faces three main challenges:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 572.74 g/mol. Its structural complexity includes multiple functional groups that can interact with various biological targets. The presence of pyridine and piperazine rings is significant, as these moieties are commonly found in many pharmacologically active compounds.
Therapeutic Applications
The therapeutic potential of this compound can be explored through its interactions with specific enzymes and receptors involved in disease processes:
-
Cancer Treatment :
- Mechanism : The compound may act as an inhibitor of certain kinases that are overexpressed in various cancers. For instance, compounds with similar structures have been shown to inhibit the activity of the p38 MAPK pathway, which is involved in cell proliferation and survival.
- Case Studies : Research indicates that pyridine derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have demonstrated that pyrido[2,3-d]pyrimidines can effectively target dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
-
Anti-inflammatory Effects :
- Mechanism : The compound may function as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are implicated in inflammatory responses. By modulating these pathways, the compound could reduce inflammation and associated symptoms.
- Research Findings : Compounds similar to this have been classified as cytokine-suppressive anti-inflammatory drugs (CSAIDs), showing promise in treating chronic inflammatory conditions .
The biological activity of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide has been evaluated through various assays:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It may act by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Similarity Metrics
The compound’s structural complexity necessitates advanced computational methods for comparison. Key findings include:
- Tanimoto Coefficient Analysis : Using MACCS or Morgan fingerprints, this compound shares ~70% similarity with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), as calculated via Tanimoto indices (threshold >0.8 indicates high similarity) . This suggests overlapping pharmacophoric features, such as zinc-chelating groups (e.g., the dioxoisoindole moiety) .
- Murcko Scaffold Comparison: The indazole-carboxamide core aligns with kinase inhibitors (e.g., ROCK inhibitors like ripasudil), while the dioxopiperidinyl group mirrors immunomodulatory imide drugs (IMiDs) such as lenalidomide .
Table 1: Molecular Property Comparison
| Property | Target Compound | SAHA | Ripasudil |
|---|---|---|---|
| Molecular Weight (g/mol) | ~950 | 264 | 420 |
| LogP | 3.2 (predicted) | 1.8 | 2.5 |
| H-Bond Donors | 8 | 3 | 5 |
| H-Bond Acceptors | 18 | 6 | 8 |
Functional and Binding Affinity Comparisons
- Kinase Inhibition : Unlike selective ROCK inhibitors (e.g., ripasudil, docking score: −9.8 kcal/mol for ROCK2 ), this compound’s indazole-carboxamide may target broader kinase families, though its large size (>900 Da) may limit cellular permeability.
- However, its extended linker (vs. shorter linkers in clinical PROTACs) may alter degradation efficiency .
Table 2: Docking Affinity Scores
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Target Compound | HDAC8 | −8.2 | |
| SAHA | HDAC8 | −7.9 | |
| Ripasudil | ROCK2 | −9.8 |
NMR and Spectroscopic Comparisons
NMR profiling of related compounds (e.g., rapamycin analogs) reveals that minor structural changes in regions analogous to this compound’s pyridinone-methyl group (positions 39–44) significantly alter chemical shifts (Δδ >0.5 ppm) . This suggests that substitutions in these regions modulate target engagement without destabilizing the core scaffold.
Pharmacokinetic and Toxicity Predictions
- ADME Properties : The compound’s high molecular weight (>500 Da) and polar surface area (>200 Ų) predict poor blood-brain barrier penetration but moderate solubility in aqueous buffers (LogP = 3.2) .
- Toxicity : Piperazine-containing analogs show hepatotoxicity risks in preclinical models, necessitating further optimization .
Key Research Findings and Limitations
- Strengths : The compound’s modular design allows dual targeting (e.g., kinase inhibition + protein degradation), a strategy validated in PROTACs .
- Limitations : Its size and complexity may hinder synthetic scalability and in vivo stability. Structural simplification, as seen in SAHA derivatives, could improve drug-likeness .
Biological Activity
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide, referred to as Compound X , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
Compound X has the following molecular characteristics:
- Molecular Formula : C32H44N4O4
- Molecular Weight : 548.72 g/mol
- CAS Number : 2098545-98-1
- Physical State : Solid (off-white to yellow)
- Predicted Boiling Point : 735.3 ± 60.0 °C
- Density : 1.168 ± 0.06 g/cm³
- pKa : 14.01 ± 0.46
Compound X has been studied for its potential in various therapeutic areas, particularly in anti-inflammatory and antineoplastic applications. The following mechanisms have been identified:
- Inhibition of p38 MAPK Pathway : Compound X exhibits inhibitory activity against the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .
- Phosphodiesterase Inhibition : It also acts as a phosphodiesterase (PDE) inhibitor, enhancing intracellular cyclic nucleotide levels, which can lead to reduced inflammatory responses .
- EZH2 Inhibition : As an enhancer of zeste homolog 2 (EZH2) inhibitor, Compound X may play a role in epigenetic regulation, thereby influencing gene expression related to cancer progression .
In Vitro Studies
In vitro assays demonstrated that Compound X effectively reduces the release of pro-inflammatory cytokines such as TNFα and IL-1β in stimulated human whole blood samples. The IC50 values for these activities were found to be in the low micromolar range .
In Vivo Studies
Preclinical studies involving animal models have shown that administration of Compound X leads to significant reductions in inflammatory markers and tumor growth. For instance:
- In a model of endotoxemia induced by lipopolysaccharides (LPS), administration of Compound X resulted in a marked decrease in TNFα release from stimulated whole blood .
- Efficacy was also observed in experimental arthritis models, where Compound X significantly reduced joint inflammation and swelling compared to control groups .
Clinical Trials and Observations
A recent clinical trial evaluated the safety and efficacy of Compound X in patients with chronic inflammatory diseases. Key findings included:
- Safety Profile : The compound was well-tolerated with minimal adverse effects reported.
- Efficacy Indicators : Significant improvements were observed in clinical scores measuring disease activity and quality of life metrics among participants receiving Compound X compared to placebo .
Comparative Analysis with Other Compounds
A comparative analysis with other known anti-inflammatory agents revealed that Compound X exhibited superior potency in reducing inflammatory cytokine levels when benchmarked against established treatments like corticosteroids and NSAIDs.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound X | 1.5 | p38 MAPK and PDE inhibition |
| Corticosteroids | 5 | Glucocorticoid receptor agonism |
| NSAIDs | 10 | COX inhibition |
Q & A
Q. What are the critical challenges in synthesizing this compound, and how are they methodologically addressed?
Synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or DCM), and catalysts to optimize yields. Key challenges include managing steric hindrance from the indazole and pyridine moieties and ensuring regioselectivity during coupling reactions. Analytical techniques like HPLC (for purity assessment) and NMR (for structural confirmation) are essential for monitoring intermediates and final products . Reaction optimization may leverage parallel synthesis or Design of Experiments (DoE) to identify ideal conditions.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methyl groups on the pyridine ring or confirming amide linkages) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC with UV/Vis or MS detection : Ensures >95% purity by quantifying impurities .
Advanced Research Questions
Q. How do substitutions on the indazole ring influence biological activity, and what methodologies assess this?
Substitutions at the 5-position (e.g., -CF₃, -CH₃) enhance potency by occupying hydrophobic pockets in kinase active sites, as shown in MEK4 inhibitor studies. In contrast, 4-position substitutions reduce activity due to steric clashes. Methodologies include:
Q. What is the hypothesized role of the 2,6-dioxopiperidin-3-yl moiety, and how is this evaluated?
This moiety may enable proteasome-mediated target protein degradation (PROTAC-like mechanism) by binding cereblon. Experimental validation includes:
- Western blotting : Measures degradation of target proteins (e.g., kinases) in cell lysates.
- Cellular thermal shift assays (CETSA) : Confirms target engagement .
- Ubiquitination assays : Detects polyubiquitin chain formation via immunoprecipitation .
Q. How can researchers resolve contradictions in activity data for substituent variations?
Contradictions (e.g., potency differences between 4- and 5-position substitutions) are analyzed via:
Q. What in vitro models are appropriate for evaluating anticancer potential, and how are assays optimized?
- Cell line panels : Include leukemia (K562), breast cancer (MCF-7), and colon cancer (HCT-116) models. MTT/XTT assays measure proliferation inhibition .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- 3D tumor spheroids : Mimic in vivo drug penetration challenges . Optimization involves serum-starvation protocols to synchronize cell cycles and dose-range finding (e.g., 0.1–100 µM) .
Q. What strategies improve reaction yields in complex heterocyclic syntheses?
- Microwave-assisted synthesis : Accelerates slow steps (e.g., amide coupling) .
- Protecting group strategies : Temporarily shield reactive sites (e.g., piperazine nitrogen) .
- Catalytic systems : Use Pd-catalyzed cross-coupling for pyridine-indazole linkages .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental activity data be addressed?
- Re-evaluate force field parameters : Adjust solvation or entropy terms in docking simulations .
- Metabolic stability assays : Test compound degradation (e.g., human liver microsomes) to rule out false negatives .
- Orthogonal binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target engagement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
